5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone is a synthetic derivative of 1,4-naphthoquinone This compound is characterized by its unique structure, which includes hydroxyl, methoxy, chloro, and ethyl substituents on the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone typically involves multi-step organic reactions. One common method includes the chlorination of 5,8-dihydroxy-1,4-naphthoquinone followed by methoxylation and ethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogenation, alkylation, and other substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .
Major Products Formed
Scientific Research Applications
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the generated ROS can induce cell death in target cells . Molecular targets include enzymes involved in cellular redox balance and pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted naphthoquinones such as:
5,8-Dihydroxy-1,4-naphthoquinone: Known for its biological activities and use in dye production.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial properties.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Noted for its antifungal activity.
Uniqueness
What sets 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone apart is its combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H13ClO6 |
---|---|
Molecular Weight |
312.70 g/mol |
IUPAC Name |
6-chloro-2-ethyl-5,8-dihydroxy-3,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO6/c1-4-5-9(16)6-7(11(18)13(5)20-2)10(17)8(15)14(21-3)12(6)19/h17,19H,4H2,1-3H3 |
InChI Key |
SOWIEMMIIKCTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.